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Compound of Interest

Ethyl 5-chloro-4-nitrothiophene-2-
Compound Name:
carboxylate

Cat. No.: B1396363

Welcome to a comprehensive exploration of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate.
As researchers and drug development professionals, we understand that the journey from a
simple chemical building block to a life-changing therapeutic is built on a deep understanding of
core molecular entities. This guide is structured not as a rigid data sheet, but as a narrative that
delves into the synthesis, properties, reactivity, and potential of this highly functionalized
thiophene derivative. We will explore the causality behind its synthetic pathways, the logic of its
chemical behavior, and its strategic importance in the complex chessboard of medicinal
chemistry. Our discussion will be grounded in established chemical principles and supported by
authoritative references to ensure scientific integrity and practical utility.

A brief but important note on identification: The user specified CAS Number 57800-76-7 is
predominantly assigned in chemical databases to the corresponding methyl ester, Methyl 5-
chloro-4-nitrothiophene-2-carboxylate.[1][2] The ethyl ester, our topic of focus, is also
associated with CAS Number 89640-03-9.[3][4] This guide will address the ethyl ester
structure, leveraging data from its methyl analog where necessary and appropriate, with clear
notation.

Molecular Profile: Physicochemical and
Spectroscopic Characterization

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate is a polysubstituted heterocyclic compound.
The thiophene ring, a well-known bioisostere of a phenyl ring, is decorated with three distinct
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functional groups: an ethyl ester, a chloro group, and a nitro group.[5][6] This dense
functionalization renders it a highly valuable, albeit reactive, intermediate. The electron-
withdrawing nature of the nitro, chloro, and carboxylate groups significantly influences the
electronic properties and reactivity of the thiophene core.

Physicochemical Properties

Quantitative data for the ethyl ester is not widely published. The table below includes data for
the closely related methyl ester (CAS 57800-76-7) as a reliable proxy, alongside predicted
properties for the ethyl ester.

Value (Methyl Predicted Value
Property Source
Ester) (Ethyl Ester)
89640-03-9 / 57800-
CAS Number 57800-76-7 [11[7]
76-7
Molecular Formula CeH4CINO4S C7HeCINO4S [1]
Molecular Weight 221.62 g/mol 235.64 g/mol [1]
Melting Point 83-84 °C Not Available [1]
- , 358.2 °C at 760 329.5 °C at 760
Boiling Point [1]8]
mmHg mmHg
Density ~1.5 g/cm3 ~1.5 g/cm?3 [1]8]
Appearance Crystalline Solid Solid (Expected) [1]
2-8 °C, under inert 2-8 °C, under inert
Storage [1]
gas gas

Spectroscopic Signature

Detailed experimental spectra for this specific compound are not publicly available. However,
based on established principles of spectroscopic analysis for functionalized thiophenes, a
predictive profile can be constructed.[9][10] This serves as a crucial benchmark for researchers
synthesizing or handling this compound to verify its identity and purity.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://en.wikipedia.org/wiki/Thiophene
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Derivatization_of_Ethyl_5_chlorothiophene_2_glyoxylate_for_Drug_Discovery.pdf
https://www.lookchem.com/casno57800-76-7.html
https://www.alchempharmtech.com/product/57800-76-7-2/
https://www.lookchem.com/casno57800-76-7.html
https://www.lookchem.com/casno57800-76-7.html
https://www.lookchem.com/casno57800-76-7.html
https://www.lookchem.com/casno57800-76-7.html
https://wap.guidechem.com/dictionary/en/1379347-35-9.html
https://www.lookchem.com/casno57800-76-7.html
https://wap.guidechem.com/dictionary/en/1379347-35-9.html
https://www.lookchem.com/casno57800-76-7.html
https://www.lookchem.com/casno57800-76-7.html
https://www.benchchem.com/pdf/A_Spectroscopic_Comparison_of_Ethyl_5_chlorothiophene_2_glyoxylate_and_its_Derivatives.pdf
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_Ethyl_5_chlorothiophene_2_glyoxylate_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1396363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

'H NMR (Proton NMR): The spectrum is expected to show three main signals: a singlet for
the lone thiophene proton, a quartet for the methylene (-CHz-) protons of the ethyl group,
and a triplet for the methyl (-CHs) protons of the ethyl group. The thiophene proton's
chemical shift will be significantly downfield due to the deshielding effects of the adjacent
electron-withdrawing groups.

13C NMR (Carbon NMR): The spectrum will reveal seven distinct carbon signals. The
carbonyl carbons of the ester and the carbons attached to the nitro and chloro groups will be
the most downfield.

FT-IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of the
principal functional groups: strong C=0 stretching vibrations for the ester carbonyl,
characteristic asymmetric and symmetric stretching bands for the N-O bonds of the nitro
group, and C-ClI stretching vibrations.

Mass Spectrometry (MS): Electron Impact (El) mass spectrometry would be expected to
show a molecular ion peak (M*) and a characteristic M+2 peak with approximately one-third
the intensity, confirming the presence of a single chlorine atom.

Synthesis Pathway and Experimental Protocol

The construction of highly substituted thiophenes can be approached through various
strategies, including the functionalization of a pre-formed ring or building the ring from acyclic
precursors.[11][12][13][14] For Ethyl 5-chloro-4-nitrothiophene-2-carboxylate, a logical and
common synthetic approach involves the sequential functionalization of a simpler thiophene
derivative. A plausible pathway begins with 2-thiophenecarboxylic acid, proceeding through
chlorination, nitration, and finally, esterification.

Nitration
(HNO / 2S04 ) (

KS-Chloro-4-nilrc\hiophene-Z-carboxylicAc@ Ethansl, H- catalys)

Chlorination
carboxylic Acid |—&2:C20NES) 5. chioro-2-thiopt Ethyl 5-chloro-4-nitrothiophene-2-carboxylate

2-Thiophene
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Caption: Proposed synthetic workflow for Ethyl 5-chloro-4-nitrothiophene-2-carboxylate.
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Self-Validating Experimental Protocol: Fischer
Esterification

This protocol describes the final step of the synthesis. The success of this reaction is self-
validating through standard analytical techniques.

Objective: To synthesize Ethyl 5-chloro-4-nitrothiophene-2-carboxylate from 5-chloro-4-
nitrothiophene-2-carboxylic acid.

Causality of Choices:

» Reagents: We use a large excess of ethanol to serve as both the reactant and the solvent,
driving the reaction equilibrium towards the product side according to Le Chéatelier's principle.
A strong acid catalyst (e.g., H2SOa) is essential to protonate the carbonyl oxygen of the
carboxylic acid, thereby activating it for nucleophilic attack by the ethanol.

» Conditions: Heating under reflux is employed to increase the reaction rate without loss of the
volatile ethanol solvent.

» Work-up: The reaction is quenched with a weak base (sodium bicarbonate solution) to
neutralize the acid catalyst and any unreacted carboxylic acid, facilitating its removal from
the organic phase. The use of brine washes away residual water and improves phase
separation. Drying with an anhydrous salt like sodium sulfate is critical to remove all traces of
water before solvent evaporation to prevent hydrolysis of the ester product.

 Purification: Column chromatography is the gold standard for purifying organic compounds of
this nature, allowing for the separation of the desired ester from any starting material or
byproducts based on polarity.

Step-by-Step Methodology:

o Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a
reflux condenser, add 5-chloro-4-nitrothiophene-2-carboxylic acid (1.0 eq).

o Reagent Addition: Add absolute ethanol (20-30 eq, serving as solvent and reactant).
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o Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq)
dropwise.

o Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting
carboxylic acid is consumed.

e Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a
beaker of ice-cold saturated sodium bicarbonate (NaHCOs) solution to neutralize the acid.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3 x volume of the aqueous layer).

e Washing: Combine the organic layers and wash sequentially with water and then brine.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na=S0a),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the crude residue by flash column chromatography on silica gel, eluting
with a hexane/ethyl acetate gradient to yield the pure product.

o Characterization: Confirm the structure and purity of the final product using NMR, IR, and
MS analysis, comparing the results to the predicted spectroscopic profile.

Chemical Reactivity and Synthetic Utility

The synthetic value of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate lies in the orchestrated
reactivity of its functional groups. The thiophene ring is electron-deficient due to the three
withdrawing groups, which activates the ring for certain transformations, particularly
nucleophilic aromatic substitution (SnAr).

e Nucleophilic Aromatic Substitution (SnAr): Both the chloro group at C5 and the nitro group at
C4 are excellent targets for SnAr. The nitro group is a powerful activating group for this
reaction. Thiolates, alkoxides, and amines can readily displace the chloro or nitro group,
providing a direct pathway to a diverse array of analogs.[15][16]
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e Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using
various reagents (e.g., SnClz, Hz/Pd-C). This transformation is fundamental in medicinal
chemistry, as the resulting amino group can be further functionalized through amide bond
formation, sulfonylation, or reductive amination, opening up vast chemical space for
structure-activity relationship (SAR) studies.[17]

o Ester Hydrolysis: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic
or basic conditions.[18] The resulting acid is a key handle for forming amide bonds, a
ubiquitous linkage in pharmaceutical agents.

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate

H20 / H* or OH~

Ester Hydrolysis

[5-Chloro-4—nitrothiophene-z-carboxylic Ac@

Nucleophilic Substitution
(Displacement of -Cl or -NOz)

Nitro Group Reduction

Ethyl 5-chloro-4-aminothiophene-2-carboxylate

C5/C4-Substituted Analogs
(e.g., with -SR, -OR, -NR2)

Click to download full resolution via product page

Caption: Key reactivity pathways for Ethyl 5-chloro-4-nitrothiophene-2-carboxylate.

Applications and Considerations in Drug Discovery

The thiophene scaffold is a privileged structure in medicinal chemistry, present in numerous
approved drugs.[6] The specific substitution pattern of our titte compound makes it a precursor
for several classes of biologically active molecules.

Antibacterial Potential

Nitroaromatic compounds, including nitrothiophenes, are known to possess antibacterial
properties.[19] Their mechanism often involves functioning as prodrugs that are activated within
the bacterial cell. Bacterial nitroreductases (like NfsA and NfsB in E. coli) reduce the nitro group
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to highly reactive cytotoxic species, such as nitroso and hydroxylamino intermediates, which
can damage DNA and other cellular macromolecules.[20][21] This targeted activation provides
a degree of selectivity for bacterial cells over mammalian cells. The presence of the chloro and
ester groups allows for fine-tuning of properties like solubility, cell permeability, and target
engagement.

A Structural Alert: The Two-Sided Coin of Thiophene
Metabolism

While valuable, the thiophene ring is also considered a "structural alert" in drug discovery.[22]
The sulfur heteroatom can be metabolically oxidized by cytochrome P450 enzymes in the liver.
This bioactivation can lead to the formation of highly reactive and potentially toxic
intermediates, such as thiophene S-oxides and thiophene epoxides.[22] These electrophilic
species can covalently bind to cellular macromolecules like proteins, leading to drug-induced
toxicity, particularly hepatotoxicity. The drug tienilic acid, which contains a thiophene ring, was
withdrawn from the market due to cases of severe hepatitis linked to this bioactivation pathway.
[22]

Therefore, for any drug development program utilizing this scaffold, it is imperative to conduct
early-stage metabolic and safety profiling to assess the potential for bioactivation versus
detoxification pathways.

Safety, Handling, and Storage

As a nitroaromatic compound, Ethyl 5-chloro-4-nitrothiophene-2-carboxylate requires
careful handling.

o Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear
safety goggles, a lab coat, and chemical-resistant gloves.[23][24]

» Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Take
precautions against static discharge, as vapors may form explosive mixtures with air.[23][24]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
heat and ignition sources. For long-term stability, storage at 2-8°C under an inert atmosphere
(e.g., argon or nitrogen) is recommended.[1]
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» Disposal: Dispose of waste material in accordance with local, state, and federal regulations
for hazardous chemical waste.

Conclusion

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate emerges as a chemical intermediate of
significant strategic value. Its dense and varied functionalization provides multiple handles for
synthetic diversification, making it an attractive starting point for generating libraries of novel
compounds, particularly in the search for new antibacterial agents. However, its utility must be
balanced with a clear-eyed assessment of its potential metabolic liabilities. A thorough
understanding of its synthesis, reactivity, and toxicological profile, as outlined in this guide, is
essential for any researcher aiming to unlock its full potential in the pursuit of scientific
discovery and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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